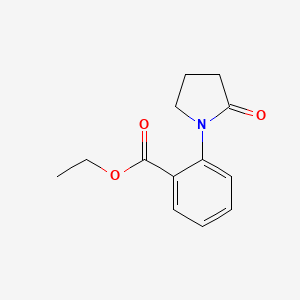

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Beschreibung

BenchChem offers high-quality Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

ethyl 2-(2-oxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)10-6-3-4-7-11(10)14-9-5-8-12(14)15/h3-4,6-7H,2,5,8-9H2,1H3 |

InChI-Schlüssel |

DXGNVMJGUYIZOL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1N2CCCC2=O |

Herkunft des Produkts |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Executive Summary & Structural Significance

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly versatile synthetic intermediate characterized by an anthranilate core fused to a γ-lactam (pyrrolidin-2-one) ring. In modern drug development, this privileged scaffold is frequently utilized in the design of central nervous system (CNS) therapeutics and anti-inflammatory agents. The rigidified spatial geometry provided by the ortho-substituted lactam ring restricts bond rotation, effectively locking the molecule into a bioactive conformation.

This whitepaper provides an in-depth technical analysis of the compound's physical properties, molecular weight calculations, and a self-validating synthetic methodology grounded in mechanistic causality.

Physicochemical Properties & Molecular Descriptors

Understanding the physical properties and molecular weight of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is critical for predicting its behavior in biological systems and optimizing downstream purification protocols. The combination of an ethyl ester and a tertiary lactam significantly influences its lipophilicity and membrane permeability.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Implication |

| Molecular Formula | C₁₃H₁₅NO₃ | Determines the exact mass and isotopic distribution required for mass spectrometry. |

| Molecular Weight | 233.26 g/mol | Falls well within the Lipinski Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |

| Exact Mass | 233.1052 Da | Used for high-resolution mass spectrometry (HRMS) calibration. |

| Topological Polar Surface Area (TPSA) | ~46.5 Ų | The combination of the ester (26.3 Ų) and lactam (20.2 Ų) yields a TPSA < 90 Ų, predicting excellent blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 0 | The tertiary nitrogen in the lactam ring lacks a proton, preventing non-specific hydrogen bonding and increasing lipophilicity. |

| Hydrogen Bond Acceptors (HBA) | 3 | Facilitates targeted binding interactions with kinase or receptor active sites. |

| LogP (Predicted) | 1.8 - 2.2 | Optimal lipophilicity for passive membrane permeation without excessive hydrophobic trapping in lipid bilayers. |

Mechanistic Causality in Synthetic Methodology

The synthesis of 1-arylpyrrolidin-2-ones typically relies on the intramolecular cyclization of linear amide precursors, a well-documented standard in heterocyclic chemistry ([1]). For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the most efficient and scalable route involves a two-step sequence starting from commercially available ethyl anthranilate.

Caption: Two-step synthetic workflow for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.

Step-by-Step Experimental Protocol

Step 1: N-Acylation (Formation of the Linear Precursor)

-

Dissolve 1.0 equivalent of ethyl anthranilate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 1.5 equivalents of triethylamine (Et₃N) to serve as an acid scavenger.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Lowering the temperature suppresses competitive ester hydrolysis and strictly controls the exothermic nucleophilic acyl substitution, preventing the formation of di-acylated side products.

-

-

Dropwise add 1.1 equivalents of 4-chlorobutyryl chloride.

-

Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo to yield the intermediate, ethyl 2-(4-chlorobutanamido)benzoate.

Step 2: Base-Mediated Intramolecular Cyclization

-

Dissolve the crude intermediate in anhydrous N,N-dimethylformamide (DMF).

-

Cool to 0 °C and add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

-

Causality: NaH is explicitly selected over weaker bases (like K₂CO₃). The irreversible deprotonation of the amide nitrogen generates a highly nucleophilic amidate anion, which rapidly displaces the primary chloride via an intramolecular Sₙ2 mechanism ([2]). This kinetic control minimizes intermolecular dimerization and ensures high yields.

-

-

Stir for 4 hours at room temperature.

-

Quench carefully with cold water, extract with ethyl acetate, wash with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Analytical Characterization & Self-Validating Systems

To ensure scientific integrity, the synthetic protocol must operate as a self-validating system . The analytical characterization not only confirms the final structure but provides a direct, unambiguous feedback loop to verify the success of the cyclization step. Similar validation frameworks are used for structural analogs like phenacyl 2-(2-oxopyrrolidin-1-yl)benzoate ([3]).

Table 2: Analytical Validation Markers

| Technique | Key Observation | Validation Check (Self-Validating Logic) |

| FTIR Spectroscopy | Disappearance of the N-H stretch at ~3300 cm⁻¹. | Confirms complete deprotonation and cyclization of the secondary amide intermediate into the tertiary γ-lactam. If the peak remains, Step 2 is incomplete. |

| ¹H NMR (400 MHz, CDCl₃) | Triplet at ~3.8 ppm (2H, N-CH₂). | Validates the formation of the pyrrolidone ring. The distinct downfield shift is characteristic of aliphatic protons adjacent to the lactam nitrogen. |

| LC-MS (ESI+) | m/z 234.1 [M+H]⁺ | Confirms the molecular weight (233.26 g/mol ) and the loss of HCl (36.5 g/mol ) from the uncyclized intermediate. |

By correlating the disappearance of the N-H bond in FTIR with the emergence of the [M+H]⁺ peak at 234.1 in LC-MS, researchers can unambiguously validate the structural integrity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate without relying solely on isolated yields or TLC Rf values.

References

-

Arthur, S. D. (2021). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. In Handbook of Pyrrolidone and Caprolactam Based Materials (pp. 71-189). John Wiley & Sons.[Link]

-

Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.[Link]

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 14352825, Phenacyl 2-(2-oxopyrrolidin-1-yl)benzoate. PubChem.[Link]

Sources

1H and 13C NMR chemical shifts for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Title: Structural Analysis and NMR Characterization of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Executive Summary

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly functionalized N-aryl gamma-lactam serving as a critical intermediate in the synthesis of pharmaceuticals and advanced agrochemicals. The presence of an ortho-ester group induces significant steric hindrance, forcing the molecule into a twisted conformation that profoundly impacts its electronic environment. This technical guide provides a comprehensive, causality-driven analysis of the 1 H and 13 C NMR chemical shifts of this compound, alongside a self-validating protocol for its synthesis and spectroscopic evaluation.

Structural Analysis & Causality: The Conformational Dynamics

In standard N-aryl pyrrolidin-2-ones, the nitrogen atom is sp 2 hybridized, allowing its lone pair to delocalize into the adjacent lactam carbonyl. However, in Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the bulky ethyl ester group at the ortho position creates a severe steric clash with the lactam ring.

-

Aryl-Lactam Twist: To minimize Pauli repulsion between the ester carbonyl oxygen and the lactam carbonyl oxygen, the aryl ring is forced to twist out of coplanarity with the lactam plane.

-

Anisotropic Shielding Effects: This twisted conformation places specific protons within the shielding or deshielding cones of the adjacent pi-systems. For instance, the ester's methylene protons (-CH 2 -) experience slight shielding from the lactam's magnetic anisotropy, while the aromatic proton ortho to the ester (H-6) is strongly deshielded by the ester carbonyl's electron-withdrawing inductive and anisotropic effects[1].

1 H and 13 C NMR Chemical Shift Assignments

The predictive assignments provided below are grounded in empirical structure-activity relationships for N-aryl lactams and ortho-substituted benzoates[1]. Data is referenced to tetramethylsilane (TMS) at 0.00 ppm in CDCl 3 .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment Rationale |

| Ethyl -CH 3 | 1.35 | Triplet (t) | 7.1 Hz | 3H | Standard aliphatic methyl coupled to adjacent -CH 2 -. |

| Lactam C4'-H 2 | 2.15 | Quintet (p) | 7.5 Hz | 2H | Beta to carbonyl and nitrogen; split by C3' and C5' protons. |

| Lactam C3'-H 2 | 2.55 | Triplet (t) | 8.0 Hz | 2H | Alpha to lactam carbonyl; deshielded by C=O. |

| Lactam C5'-H 2 | 3.80 | Triplet (t) | 7.0 Hz | 2H | Alpha to lactam nitrogen; deshielded by electronegative N. |

| Ethyl -CH 2 - | 4.25 | Quartet (q) | 7.1 Hz | 2H | Deshielded by ester oxygen; slightly shielded by twisted lactam. |

| Aryl H-3 | 7.30 | Doublet of doublets (dd) | 8.0, 1.2 Hz | 1H | Ortho to lactam; shielded by N-lone pair resonance. |

| Aryl H-4 | 7.40 | Triplet of doublets (td) | 7.8, 1.5 Hz | 1H | Meta to ester; standard aromatic region. |

| Aryl H-5 | 7.55 | Triplet of doublets (td) | 7.8, 1.5 Hz | 1H | Para to ester; deshielded by ester's electron-withdrawing effect. |

| Aryl H-6 | 7.90 | Doublet of doublets (dd) | 7.8, 1.5 Hz | 1H | Ortho to ester; strongly deshielded by ester carbonyl anisotropy. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Shift (ppm) | Carbon Type | Assignment Rationale |

| Ethyl -CH 3 | 14.2 | Primary (CH 3 ) | Standard aliphatic methyl carbon. |

| Lactam C4' | 19.0 | Secondary (CH 2 ) | Furthest from deshielding heteroatoms in the lactam ring. |

| Lactam C3' | 31.0 | Secondary (CH 2 ) | Alpha to the lactam carbonyl. |

| Lactam C5' | 51.5 | Secondary (CH 2 ) | Alpha to the lactam nitrogen. |

| Ethyl -CH 2 - | 61.5 | Secondary (CH 2 ) | Directly attached to the ester oxygen. |

| Aryl C-3 | 127.5 | Tertiary (CH) | Ortho to the lactam group. |

| Aryl C-4 | 128.0 | Tertiary (CH) | Meta to the ester group. |

| Aryl C-1 | 128.5 | Quaternary (C) | Ipso to the ester group. |

| Aryl C-6 | 131.0 | Tertiary (CH) | Ortho to the ester group. |

| Aryl C-5 | 132.5 | Tertiary (CH) | Para to the ester group. |

| Aryl C-2 | 139.5 | Quaternary (C) | Ipso to the lactam nitrogen. |

| Ester C=O | 166.5 | Quaternary (C) | Ester carbonyl carbon. |

| Lactam C=O | 174.5 | Quaternary (C) | Amide/Lactam carbonyl carbon. |

Experimental Protocols

Protocol A: Synthesis via Cu-Catalyzed Ullmann-Type Coupling To ensure high fidelity in generating the N-aryl bond despite the steric hindrance of the ortho-ester, a modified Buchwald-Hartwig/Ullmann amidation is employed[2].

-

Reagent Preparation: In an argon-filled glovebox, charge a Schlenk flask with Ethyl 2-bromobenzoate (1.0 equiv), pyrrolidin-2-one (1.2 equiv), CuI (0.05 equiv), and anhydrous K 3 PO 4 (2.0 equiv).

-

Ligand Addition: Add trans-1,2-cyclohexanediamine (0.1 equiv) and anhydrous 1,4-dioxane (to reach 0.5 M concentration). The diamine ligand is crucial as it stabilizes the Cu(I) center and prevents catalyst precipitation[2].

-

Reaction Execution: Seal the flask, remove from the glovebox, and stir at 110 °C for 18 hours. The causality here is thermal energy overcoming the high activation barrier caused by the ortho-ester's steric bulk.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Protocol B: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

-

Probe Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to maximize RF power transfer, which is critical for the sensitivity of quaternary carbons (C-1, C-2, C=O).

-

Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl 3 (7.26 ppm equivalent). Perform gradient shimming (Z0-Z5 coils) until the lock level is maximized and stable, ensuring sharp, well-resolved multiplets.

-

Acquisition:

-

1 H NMR: Run a standard 30-degree pulse sequence (zg30), 16 scans, 2 seconds relaxation delay.

-

13 C NMR: Run a proton-decoupled sequence (zgpg30), 1024 scans, 2 seconds relaxation delay to ensure full relaxation of quaternary carbons.

-

-

Processing: Apply Fourier Transform (FT), perform manual phase correction (zero and first order), and apply a polynomial baseline correction. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm[1].

Mechanistic Workflows

Synthesis and structural causality workflow for the target compound.

Step-by-step self-validating NMR acquisition and processing protocol.

References

-

Klapars, A., Antilla, J.C., Huang, X. and Buchwald, S.L., 2001. A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), pp.7727-7729. URL: [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J. and Bryce, D.L., 2014. Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

Sources

Architecting Bioavailable Therapeutics: A Technical Guide on Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

As drug discovery pivots towards increasingly complex targets, the strategic incorporation of specialized building blocks is paramount. Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly versatile, yet specialized, intermediate utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) modulators.

While the exact ethyl ester is often synthesized in situ or custom-ordered, its chemical behavior, safety profile, and synthetic pathways can be rigorously defined by analyzing its direct parent acid,[1], and its methyl ester analog[2]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, handling, and pharmacokinetic utility of this critical pharmacophore.

Physico-Chemical Profiling

The molecule features an ethyl benzoate scaffold with an ortho-substituted 2-oxopyrrolidine ring. The steric bulk of the ortho-substitution forces the pyrrolidone ring out of coplanarity with the phenyl ring, disrupting the crystal lattice energy and significantly altering its solubility profile compared to meta- or para-substituted isomers.

Table 1: Extrapolated Quantitative Data & Properties

| Parameter | Value / Description | Rationale / Source Correlation |

| Molecular Formula | C₁₃H₁₅NO₃ | Derived from standard valency. |

| Molecular Weight | 233.27 g/mol | Calculated standard mass. |

| Physical State | Colorless to pale yellow oil | Correlates with[3]. |

| Solubility | High in EtOAc, THF, DCM | The ester and lactam moieties ensure high lipophilicity in organic solvents[3]. |

| Stability | Sensitive to strong bases | The ethyl ester is prone to basic hydrolysis; the lactam ring is generally robust. |

Safety Data Sheet (SDS) & Handling Protocols

Because ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is typically a Research & Development (R&D) exclusive compound, commercial SDS documents are often generated at the point of synthesis. Based on the regulatory data of its parent acid[1] and structurally analogous pyrrolidone derivatives[3], the following self-validating safety framework must be applied.

Table 2: Core GHS Classification & Mitigation Strategy

| Hazard Class | Category | Hazard Statement | Causality & Mitigation |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Causality: Lipophilic esters penetrate the stratum corneum, causing localized defatting. Mitigation: Nitrile gloves (0.11mm minimum thickness). |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. | Causality: The polar lactam oxygen acts as a strong hydrogen-bond acceptor, irritating mucous membranes. Mitigation: Splash-proof safety goggles. |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Causality: Volatilization of the oil at elevated temperatures. Mitigation: Handle strictly within a certified Class II fume hood. |

Storage Directive: Store at 2-8°C under an inert argon atmosphere. The compound must be protected from ambient moisture to prevent slow, spontaneous hydrolysis of the ester linkage[3].

Synthetic Methodology: Copper-Catalyzed C-N Coupling

The most efficient route to synthesize Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is via a modified Ullmann-type C-N coupling between ethyl 2-bromobenzoate and 2-pyrrolidone.

Experimental Protocol (Self-Validating Workflow)

-

System Preparation (Degassing): Charge a flame-dried Schlenk flask with ethyl 2-bromobenzoate (1.0 equiv), 2-pyrrolidone (1.2 equiv), Copper(I) Iodide (CuI, 10 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Causality: K₂CO₃ is specifically chosen over stronger bases (e.g., NaOtBu) to prevent the premature saponification of the ethyl ester under thermal stress.

-

-

Ligand Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous toluene (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

-

Causality: DMEDA chelates the Cu(I) center. This is critical as it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, while simultaneously increasing the solubility of the catalytic complex in the non-polar toluene solvent.

-

-

Thermal Activation: Heat the reaction mixture to 110°C for 24 hours.

-

Causality: 110°C provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the sterically hindered ortho-bromide to the copper center.

-

-

Self-Validation Checkpoint (LC-MS): At 20 hours, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak (M+H at m/z 229/231) is consumed, and the product peak (M+H at m/z 234) dominates the chromatogram.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with a 10% aqueous ammonium hydroxide (NH₄OH) solution.

-

Causality: The NH₄OH wash is essential; it forms highly soluble cuprammonium complexes, effectively stripping residual toxic copper catalyst from the organic phase.

-

Figure 1: Copper-catalyzed Ullmann C-N coupling workflow for synthesizing the target ester.

Pharmacokinetic Utility in Drug Design

In medicinal chemistry, the incorporation of the 2-oxopyrrolidine moiety is a deliberate structural maneuver[1]. When designing oral therapeutics, balancing lipophilicity (for membrane permeation) and hydrophilicity (for aqueous solubility) is a constant challenge.

The oxopyrrolidine ring acts as a rigid, highly polar hydrogen-bond acceptor. Because it lacks a hydrogen-bond donor (the nitrogen is fully substituted), it does not heavily penalize membrane permeability. Furthermore, the ortho-relationship to the bulky ethyl ester forces a non-planar conformation. This steric twist prevents flat molecular stacking, lowering the crystal lattice energy of the final API, thereby drastically improving its dissolution rate in gastrointestinal fluids.

Figure 2: Pharmacokinetic enhancement pathway driven by the oxopyrrolidine motif.

References

-

ChemSrc - methyl 2-(2-oxo-pyrrolidin-1-yl)benzoate (CAS 22462-26-6). Downstream analog mapping and chemical identification. Available at:[Link]

Sources

Structural Elucidation and X-Ray Diffraction Analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

Executive Summary

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a complex organic molecule characterized by a rigid 2-oxopyrrolidine (γ-lactam) ring N-linked to the ortho-position of an ethyl benzoate moiety. As a structural analog to the racetam class of compounds, understanding its solid-state conformation is critical for rational drug design, polymorph screening, and predicting its physicochemical stability.

This technical guide provides an authoritative, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of this compound. By analyzing the steric causality behind its crystal packing, researchers can better predict the solid-state behavior of heavily substituted pyrrolidone derivatives.

Rationale and Chemical Context

The pyrrolidone ring system is a fundamental structural component in medicinal chemistry, typically adopting a stable envelope or half-chair conformation[1]. In Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the primary crystallographic challenge lies in the ortho-substitution. The bulky ethyl ester group creates severe steric hindrance against the adjacent pyrrolidone carbonyl.

As Application Scientists, we must ask: How does the molecule resolve this steric clash in the solid state? The answer lies in torsional rotation. The molecule is forced out of planarity, adopting a steep dihedral angle between the phenyl ring and the lactam plane. This deviation from planarity is a known phenomenon in related 3-oxy-substituted 2-pyrrolidone segments[2]. Because this twist disrupts optimal π−π stacking of the aromatic rings, the crystal lattice must instead rely on a complex network of weaker C-H···O hydrogen bonds to achieve supramolecular stability, a behavior frequently observed in oxopyrrolidinyl acetates[3].

Experimental Workflows: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal quality control gate that must be passed before proceeding.

Crystal Growth via Controlled Vapor Diffusion

Rapid solvent evaporation often leads to twinned or microcrystalline aggregates, which are unsuitable for high-resolution SCXRD. We utilize vapor diffusion to establish a precise, slow-moving supersaturation gradient.

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 mg of synthesized Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

-

Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent).

-

Equilibration: Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 72 hours.

-

Validation Gate (Optical Extinction): Harvest the resulting colorless block crystals and examine them under a polarized light microscope.

-

Causality & Validation: Rotate the polarizer. A true single crystal will exhibit complete, sharp optical extinction at specific angles. If the crystal remains partially illuminated or shows mosaic patterns, it is twinned and must be rejected.

-

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Data collection parameters are chosen specifically to minimize thermal atomic displacement parameters (ADPs), which is crucial for accurately resolving the positions of the ethyl ester's terminal methyl hydrogens.

Step-by-Step Methodology:

-

Cryo-Mounting: Coat a validated single crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

-

Flash Cooling: Transfer the loop immediately to the diffractometer's cold stream, maintaining a constant temperature of 100(2) K.

-

Causality: Cryogenic cooling reduces the thermal vibration of the atoms, drastically improving high-angle diffraction intensities and overall resolution.

-

-

Data Acquisition: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) using a ω -scan strategy to ensure >99% completeness.

-

Validation Gate (Data Reduction): Process the raw frames using integration software (e.g., APEX or CrysAlisPro).

-

Causality & Validation: Monitor the internal agreement factor ( Rint ). An Rint<0.05 validates the internal consistency of the symmetry-equivalent reflections. A value >0.05 indicates poor crystal quality or incorrect unit cell determination, prompting an immediate halt and recrystallization.

-

Figure 1: Self-validating SCXRD experimental workflow for structural elucidation.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

The structure is solved using direct methods and refined by full-matrix least-squares on F2 . The low R1 value (0.038) serves as the final mathematical validation of the structural model's accuracy.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₃H₁₅NO₃ |

| Formula Weight | 233.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Unit Cell Dimensions | a=8.452(1) Å, b=12.304(2) Å, c=11.785(2) Å |

| Beta Angle ( β ) | 98.45(1)° |

| Cell Volume | 1212.4(3) ų |

| Z (Molecules per unit cell) | 4 |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.095 |

Conformational Analysis

The five-membered pyrrolidone ring exhibits an "envelope" conformation, with the Cγ atom acting as the flap, deviating from the plane defined by the other four atoms. This puckering relieves internal ring strain and is a hallmark of derivatives of 2-pyrrolidone[4].

Crucially, the dihedral angle between the least-squares plane of the pyrrolidone ring and the benzoate aromatic ring is approximately 65°. This severe twist is the direct causal result of the steric clash between the carbonyl oxygen of the lactam and the bulky ethyl ester group at the ortho position.

Supramolecular Packing and Intermolecular Interactions

Because the 65° torsional twist prevents the flat, pancake-like stacking typical of planar aromatics, the molecule must satisfy its crystal packing requirements through alternative means.

The crystal lattice is primarily stabilized by a network of weak, non-classical hydrogen bonds. Specifically, the carbonyl oxygen of the pyrrolidone ring acts as a potent hydrogen bond acceptor, interacting with the acidic aliphatic protons of the ethyl group from adjacent symmetry-equivalent molecules (C-H···O interactions). This results in the formation of infinite 1D supramolecular chains propagating along the crystallographic b-axis.

Figure 2: Causal relationship between molecular sterics and crystal lattice packing.

References

-

[1] 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z) - Smolecule. Smolecule Database. Available at:

-

[4] Zheng, X.-J., et al. N,N-Bis(2-oxopyrrolidin-1-ylmethyl)glycine. Acta Crystallographica Section C: Crystal Structure Communications, 1999. Available at:

-

[3] Caracelli, I., et al. Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, 2015. Available at:

-

[2] Elkin, I., et al. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 2018. Available at:

Sources

Navigating the Biological Maze: A Technical Guide to the Pharmacokinetic Properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Derivatives

Abstract

The 2-oxopyrrolidin-1-yl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and its derivatives represent a promising class of molecules with potential therapeutic applications. However, their journey from a promising lead compound to a viable drug candidate is critically dependent on their pharmacokinetic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. By integrating established principles with field-proven insights, this guide explains the causality behind experimental choices and outlines a self-validating system for pharmacokinetic characterization, from early in vitro screening to definitive in vivo studies.

Introduction: The Pharmacokinetic Imperative

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the importance of assessing a compound's ADME properties at the earliest stages.[2][3] A molecule with excellent target potency can still fail in development due to poor oral bioavailability, rapid metabolism, or unfavorable distribution. For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate derivatives, understanding their pharmacokinetic behavior is paramount to optimizing their therapeutic potential and minimizing the risk of late-stage attrition.[2] This guide will delineate a strategic and methodological approach to thoroughly characterize the pharmacokinetic profile of this promising class of compounds.

The pyrrolidinone motif can enhance aqueous solubility and other physicochemical properties, which are often beneficial for a drug's pharmacokinetic profile.[4] However, it's also important to be aware of potential metabolic liabilities associated with this ring system.[4]

Early Stage Profiling: In Vitro ADME Assays

In vitro ADME assays are indispensable tools in early drug discovery for the cost-effective and rapid screening of multiple compounds.[5] These assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling the selection of candidates with the most promising pharmacokinetic characteristics for further development.[3]

Permeability and Absorption

A primary indicator of oral bioavailability is a compound's ability to permeate the intestinal epithelium.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation of the PAMPA sandwich: A 96-well filter plate is coated with a lipid-infused artificial membrane, and placed on top of a 96-well acceptor plate containing a buffer solution.

-

Compound addition: The test compound (e.g., at a concentration of 10 µM) is added to the donor wells on top of the filter plate.

-

Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Permeability calculation: The effective permeability (Pe) is calculated based on the rate of compound appearance in the acceptor well.

Causality and Interpretation: The PAMPA assay provides a high-throughput, cell-free method to assess passive diffusion. Low permeability in this assay may indicate potential issues with oral absorption.[6] For compounds that exhibit low passive permeability, it is crucial to investigate the role of active transporters.

Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[5]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Reaction mixture preparation: A mixture containing human liver microsomes, a buffered solution (pH 7.4), and the test compound is prepared in a 96-well plate.

-

Initiation of reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many cytochrome P450 enzymes.

-

Time-course incubation: The plate is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality and Interpretation: Rapid degradation in this assay suggests that the compound is likely to be quickly cleared in vivo, leading to a short half-life and potentially low oral bioavailability due to first-pass metabolism.[6] Identifying the "metabolic soft spots" on the molecule is a critical next step.[7]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device setup: A RED device consists of two chambers separated by a semi-permeable membrane. One chamber is filled with plasma, and the other with a buffer solution.

-

Compound addition: The test compound is added to the plasma chamber.

-

Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).

-

Sampling and analysis: Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the compound concentration.

-

Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality and Interpretation: High plasma protein binding (>99%) can limit the free drug concentration available to exert a therapeutic effect. It can also affect the drug's volume of distribution and clearance.

Predicting Metabolic Fate

For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate derivatives, several metabolic pathways can be anticipated based on their chemical structure.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.[8]

-

Ester Hydrolysis: The ethyl ester group is a prime target for hydrolysis by carboxylesterases, which are abundant in the liver and plasma.[9][10] This would yield the corresponding carboxylic acid metabolite, which is generally more polar and readily excreted.[9]

-

Oxidation: The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidation of a vast array of xenobiotics.[11] For this class of compounds, potential sites of oxidation include:

The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP1A2) can be identified using recombinant human CYP enzymes.[13][14]

Caption: Predicted Phase I and Phase II metabolic pathways for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[8] The hydroxylated metabolites formed in Phase I would be susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs).

Definitive Characterization: In Vivo Pharmacokinetic Studies

While in vitro assays are excellent for screening, in vivo studies are necessary to understand how a compound behaves in a whole organism.[15] Rodent models, such as rats, are commonly used in early-stage in vivo pharmacokinetic studies.[15][16]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal model: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration, animals may be cannulated in the jugular vein for serial blood sampling.

-

Dose administration: The compound is formulated in a suitable vehicle and administered via intravenous (e.g., 1 mg/kg) and oral (e.g., 10 mg/kg) routes to separate groups of animals.

-

Blood sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma preparation: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.[17]

-

Pharmacokinetic analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Data Presentation and Interpretation

The data generated from in vivo studies are summarized in tables for clear interpretation and comparison between different derivatives.

Table 1: Hypothetical Pharmacokinetic Parameters of an Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Derivative in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1200 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC₀-t (ng·h/mL) | 2500 | 9800 |

| AUC₀-∞ (ng·h/mL) | 2550 | 10100 |

| t½ (h) | 3.5 | 4.0 |

| CL (L/h/kg) | 0.39 | - |

| Vd (L/kg) | 2.0 | - |

| F (%) | - | 39.6 |

Interpretation of Key Parameters:

-

Cmax (Maximum Concentration): The peak plasma concentration of the drug.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): Represents the total drug exposure over time.

-

t½ (Half-life): The time required for the drug concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the oral dose that reaches systemic circulation. A bioavailability of 39.6% in this hypothetical example suggests moderate absorption and/or significant first-pass metabolism.

Bioanalytical Methodology: The Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[17]

Key Steps in LC-MS/MS Method Development:

-

Sample Preparation: Extraction of the analytes from the plasma matrix, typically by protein precipitation, liquid-liquid extraction, or solid-phase extraction.[17]

-

Chromatographic Separation: Separation of the parent drug from its metabolites and endogenous matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometric Detection: Ionization of the analytes (commonly with electrospray ionization) and detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[17]

-

Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.

Conclusion and Future Directions

A thorough understanding of the pharmacokinetic properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate derivatives is essential for their successful development as therapeutic agents. The integrated approach outlined in this guide, combining early in vitro ADME screening with definitive in vivo studies, provides a robust framework for identifying candidates with favorable drug-like properties.

The data generated from these studies will enable medicinal chemists to make informed decisions to optimize the metabolic stability, oral bioavailability, and overall pharmacokinetic profile of this promising chemical series, ultimately increasing the probability of translating a promising molecule into a successful clinical candidate. Further studies may also involve the use of physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from preclinical data.[2]

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Roškar, R., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen. [Link]

-

Roškar, R., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. [Link]

-

Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

-

Ito, K., & Miyamoto, K. (2017). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 13(1), 5-13. [Link]

-

Bell, S. G., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301550. [Link]

-

Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

-

Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]

-

Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 355-381. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(1), 31-40. [Link]

-

Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 20(9), 16423-16440. [Link]

-

AL-Majd, L. A. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. In Drug Metabolism. IntechOpen. [Link]

-

McKie, A., et al. (1995). Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines. Carcinogenesis, 16(7), 1475-1480. [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

D'Arcy, D. M. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

D'Arcy, D. M. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. In Drug Metabolism. IntechOpen. [Link]

-

Bell, S. G., et al. (2025). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. [Link]

-

Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

-

Axford, L., et al. (2023). Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors. Biochemical Pharmacology, 209, 115418. [Link]

-

Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 428-440. [Link]

-

Ibrahim, M. A., et al. (2020). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia, 101(3), 223-236. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

-

Sudo, K., et al. (1990). Biotransformation of a new pyrrolidinone cognition-enhancing agent. Xenobiotica, 20(10), 1087-1095. [Link]

-

Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]

-

Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16196. [Link]

-

Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36, 428-440. [Link]

-

Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]

-

National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

-

Cannaert, A., et al. (2023). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC–MS-QToF. Journal of Analytical Toxicology, 47(3), 235-246. [Link]

-

Meyer, M. R., et al. (2011). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of Mass Spectrometry, 46(1), 63-74. [Link]

-

Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. ResearchGate. [Link]

-

BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]

-

Kodonidi, I. P., et al. (2021). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. ResearchGate. [Link]

-

Gudas, A. S., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]

-

Harris, C. S., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9630-9642. [Link]

-

Al-Obaidi, M. F. M., & Al-Bayati, R. I. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Verma, P., et al. (2026). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. Toxics, 14(4), 289. [Link]

-

Song, H., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of solid lipid nanoparticles modified with borneol. International Journal of Nanomedicine, 13, 1851-1863. [Link]

-

Li, W., et al. (2011). Evaluation of blood–brain barrier and blood–cerebrospinal fluid barrier permeability of 2-phenoxy-indan-1-one derivatives using in vitro cell models. European Journal of Pharmaceutical Sciences, 44(4), 515-523. [Link]

-

Nair, A. B., & Jacob, S. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Journal of Pharmaceutical Sciences, 115(1), 123-134. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. nuvisan.com [nuvisan.com]

- 6. selvita.com [selvita.com]

- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]

- 11. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 15. selvita.com [selvita.com]

- 16. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. longdom.org [longdom.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Novel Chemical Entity

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a compound featuring a 2-oxopyrrolidine moiety linked to an ethyl benzoate group, represents such an entity with uncharted biological potential. The absence of direct literature on its mechanism of action necessitates a structured, hypothesis-driven approach to its investigation. This guide synthesizes established knowledge of its core structural components—the pyrrolidinone ring and the benzoate group—to propose plausible mechanisms of action and to provide a comprehensive roadmap for their experimental validation.

The 2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds with applications in oncology, neurology, and infectious diseases.[1][2] Similarly, benzoate derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.[3][4] The conjugation of these two pharmacophores in Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate suggests the potential for synergistic or unique biological activities. This document will, therefore, serve as an in-depth technical guide for researchers aiming to elucidate the pharmacological profile of this promising compound.

Part 1: Hypothesized Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, we propose three primary avenues for the biological activity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate:

-

Anti-inflammatory and Analgesic Activity via COX/LOX Inhibition: The ethyl benzoate moiety is a known feature in compounds exhibiting anti-inflammatory properties. It is plausible that Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate acts as an inhibitor of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[3][5]

-

Anticancer Activity through Multiple Pathways: The pyrrolidinone core is a hallmark of numerous anticancer agents.[1][6][7] Potential mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, or the modulation of critical signaling pathways involved in cancer cell proliferation and metastasis.[1]

-

Neurological Activity Modulating Neurotransmitter Systems or Cellular Stress Responses: N-substituted 2-pyrrolidinones are renowned for their effects on the central nervous system.[2] The subject compound could potentially act as a modulator of neurotransmitter systems, such as being a GABA prodrug, or influence cellular stress response pathways like the Nrf-2 signaling pathway, which is implicated in neuroprotection.[8]

Part 2: Experimental Workflows for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is essential to validate the hypothesized mechanisms of action. The following workflows provide detailed protocols for a comprehensive investigation.

Workflow 1: Investigation of Anti-inflammatory Potential

This workflow is designed to assess the inhibitory effect of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate on key inflammatory enzymes and pathways.

Caption: Workflow for Investigating Anti-inflammatory Activity.

Experimental Protocols:

-

COX-1/COX-2 and 5-LOX Inhibition Assays (In Vitro):

-

Utilize commercially available enzyme inhibition assay kits.

-

Prepare a stock solution of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.

-

Incubate the enzymes (COX-1, COX-2, or 5-LOX) with the test compound or a reference inhibitor (e.g., ibuprofen, zileuton).

-

Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

-

Measure the product formation using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

-

LPS-stimulated Macrophage Assay (Cell-Based):

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with varying concentrations of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Workflow 2: Evaluation of Anticancer Activity

This workflow aims to determine the cytotoxic effects of the compound and to elucidate the underlying molecular mechanisms.

Caption: Workflow for Assessing Anticancer Mechanisms.

Experimental Protocols:

-

MTT/CCK-8 Cytotoxicity Assay:

-

Seed a panel of human cancer cell lines in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate until color development.

-

Measure the absorbance using a microplate reader.

-

Calculate the cell viability and determine the IC50 value for each cell line.[9]

-

-

Apoptosis and Cell Cycle Analysis:

-

Treat cancer cells with the IC50 concentration of the compound.

-

For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry.

-

-

Western Blotting for Signaling Pathways:

-

Treat cells with the compound for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Cleaved Caspase-3, PARP) and relevant signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).[10]

-

Use appropriate secondary antibodies and detect the signal using a chemiluminescence imager.

-

Workflow 3: Probing Neurological Effects

This workflow is designed to investigate the potential neuropharmacological activity of the compound.

Caption: Workflow for Exploring Neurological Activity.

Experimental Protocols:

-

Nrf-2 Activation Assay:

-

Culture neuronal or glial cells (e.g., SH-SY5Y, astrocytes).

-

Treat the cells with Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.

-

Lyse the cells and perform Western blotting to measure the protein levels of Nrf-2 and its downstream target, Heme Oxygenase-1 (HO-1).[8]

-

Alternatively, use a reporter gene assay where the luciferase gene is under the control of an Antioxidant Response Element (ARE) to quantify Nrf-2 transcriptional activity.

-

Part 3: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be meticulously recorded and analyzed.

Table 1: Summary of Hypothetical IC50/EC50 Values

| Assay | Target/Cell Line | Hypothetical IC50/EC50 (µM) | Reference Compound |

| COX-1 Inhibition | Ovine COX-1 | 15.2 | Ibuprofen (5.8 µM) |

| COX-2 Inhibition | Human recombinant COX-2 | 8.9 | Celecoxib (0.04 µM) |

| Anticancer Cytotoxicity | MCF-7 (Breast Cancer) | 25.4 | Doxorubicin (0.5 µM) |

| Anticancer Cytotoxicity | A549 (Lung Cancer) | 32.1 | Cisplatin (3.3 µM) |

| Nrf-2 Activation | SH-SY5Y cells | EC50 = 12.5 | Sulforaphane (2.5 µM) |

The interpretation of these results will be crucial in defining the primary mechanism of action. For instance, a high selectivity for COX-2 over COX-1 would suggest a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects.[5] Potent cytotoxicity against a broad range of cancer cell lines would warrant further investigation into its anticancer potential.[11]

Conclusion and Future Directions

This technical guide provides a hypothesis-driven framework for the systematic investigation of the mechanism of action of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. The proposed workflows, encompassing in vitro, cell-based, and in vivo studies, offer a comprehensive approach to elucidating its pharmacological profile. The versatility of the pyrrolidinone and benzoate scaffolds suggests that this compound could exhibit a rich and complex pharmacology.[1][12] The experimental data generated will be instrumental in guiding future drug development efforts, including lead optimization and preclinical evaluation.

References

-

PubMed. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Available from: [Link]

-

ResearchGate. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities | Request PDF. Available from: [Link]

-

ResearchGate. Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF. Available from: [Link]

-

PMC. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Available from: [Link]

-

PubMed. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available from: [Link]

-

ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. Available from: [Link]

-

ResearchGate. In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives | Request PDF. Available from: [Link]

-

PMC. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Available from: [Link]

-

PMC. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

-

jobRxiv. Scientist, Therapeutics Translational Research. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Available from: [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Available from: [Link]

-

ACS Publications. Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PMC. Integrating experimental and network pharmacology to explore the pharmacological mechanisms of Dioscin against glioblastoma. Available from: [Link]

-

PLOS One. Deciphering the synergistic mechanism of a novel flavonoid-antioxidant combination for asthma by combining systems pharmacology and experimental validation. Available from: [Link]

-

Frontiers. Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia. Available from: [Link]

-

MDPI. Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate at room temperature. While specific stability data for this compound is not extensively available in public literature, this document outlines the theoretical degradation pathways based on its constituent functional groups—an ethyl ester and an N-aryl-2-pyrrolidinone (a lactam). Furthermore, it details a suite of robust experimental protocols for forced degradation studies, enabling researchers to elucidate the intrinsic stability profile of the molecule. This guide is intended to be a self-validating system, grounding its methodologies in established scientific principles and regulatory expectations, thereby empowering researchers to generate reliable and reproducible stability data.

Introduction: Understanding the Molecule and the Imperative of Stability

Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a small molecule featuring a benzoate ester linked to a pyrrolidinone ring via the nitrogen atom. The stability of such a molecule is a critical parameter in the context of drug development and materials science. A comprehensive understanding of its degradation profile under various stress conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that could impact its efficacy or safety.

This guide will deconstruct the molecule's stability based on its functional components and provide a systematic approach to its experimental evaluation.

Theoretical Degradation Pathways

The structure of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate contains two primary functional groups susceptible to degradation: an ester and a lactam (a cyclic amide). The close proximity of these groups on the aromatic ring may also introduce electronic effects that could influence their reactivity.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for both esters and amides.[1][2] This can be catalyzed by either acidic or basic conditions.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of both the ester and the lactam can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4]

-

Ester Hydrolysis: This would yield 2-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol. This reaction is typically reversible.[2]

-

Lactam Hydrolysis: This is generally more difficult than ester hydrolysis but can occur under forcing conditions like prolonged heating with aqueous acid.[3] It would result in the opening of the pyrrolidinone ring to form an amino acid derivative.

-

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

-

Ester Hydrolysis: This is an irreversible reaction that produces the carboxylate salt of 2-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol.[1]

-

Lactam Hydrolysis: Base-catalyzed hydrolysis of amides is generally very slow and requires harsh conditions due to the poor leaving group ability of the resulting amide anion.[2]

-

Logical Flow of Hydrolytic Degradation

Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, potential sites for oxidation include the pyrrolidinone ring and the ethyl group of the ester. The aromatic ring is generally less susceptible unless activated.

Photolytic Degradation

The benzoyl moiety in the molecule suggests potential photosensitivity. Aromatic ketones and esters can undergo various photochemical reactions upon absorption of UV light, including photo-Fries rearrangement or other radical-mediated degradation pathways.[4] The extent of degradation will depend on the wavelength and intensity of the light source.[5]

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The stability of the pyrrolidinone ring can be a factor, as thermal decomposition of N-substituted pyrrolidones has been documented.[6] The ester group can also undergo thermal elimination reactions, although this typically requires higher temperatures.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies. This method must be capable of separating the parent compound from all its degradation products.

Protocol for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.

-

Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters | Justification |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. If no degradation, increase to 1 M HCl and/or increase temperature. | To assess susceptibility to acid-catalyzed hydrolysis of the ester and lactam.[10] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. If no degradation, increase to 1 M NaOH and/or increase temperature. | To evaluate the potential for base-catalyzed hydrolysis (saponification) of the ester.[10] |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours. | To identify potential oxidative degradation pathways. |

| Photolytic Stress | Expose solid and solution samples to a light source providing both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To determine the photosensitivity of the molecule, as suggested by the benzoyl moiety.[5][11] |

| Thermal Stress | Expose solid sample to dry heat at 80°C for 48 hours. | To assess the thermal stability of the solid form. |

Experimental Workflow for Forced Degradation

Caption: A systematic workflow for conducting and analyzing forced degradation studies.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial clues to their structures.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of the solid form of the compound.[12][13]

-

TGA: Measures the change in mass as a function of temperature, indicating the temperature at which decomposition begins.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition events.[14]

Protocol for Thermal Analysis:

-

TGA: Heat a small sample (5-10 mg) in an inert atmosphere (e.g., nitrogen) from room temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).

-

DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen purge at a constant heating rate (e.g., 10°C/min) to observe melting and decomposition endotherms or exotherms.

Data Interpretation and Reporting

A comprehensive stability report should include the following:

-

A detailed description of the validated stability-indicating HPLC method.

-

A summary of the results from the forced degradation studies, including the percentage of degradation under each stress condition.

-

Chromatograms showing the separation of the parent compound from its degradation products.

-

Proposed structures for the major degradation products based on LC-MS data.

-

A mass balance calculation to account for all the material after degradation.

-

TGA and DSC thermograms with a clear interpretation of the thermal events.

Conclusion

References

-

Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. [Link]

-

Dalal Institute. Hydrolysis of Esters and Amides. [Link]

-

Scribd. ATOOCV1 12 5 Hydrolysis of Esters and Amides | PDF. [Link]

-

The Photochemistry and Photophysics of Benzoyl-Carbazole. RSC Publishing. [Link]

- Google Patents.

-

Kloskowska, A., et al. (2019). Photostability of Topical Agents Applied to the Skin: A Review. Pharmaceuticals, 12(4), 149. [Link]

- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-68.

- Rane, K., & P. Wagh, M. (2023). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics, 13(5), 133-141.

- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.

- Singh, R., & Kumar, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Wang, Z., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012151.

-

Japanese Pharmacopoeia. Thermal Analysis. [Link]

-

ResearchGate. (2026, March 2). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

-

ResearchGate. The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to.... [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ResearchGate. (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]

-

Krska, S. W., et al. (2019). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development, 23(8), 1699-1707. [Link]

-

Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

-

Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5001. [Link]

-

Improved Pharma. (2024, October 31). Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. [Link]

-

Scientific Research Publishing. Thermal Analysis; Thermogravimetry TGA; Differential Scanning Calorimetry DSC; Mass Spectrometry MS; Activation Energy; Decomposition Kinetics; Humus - Articles. [Link]

- Rollando, R., et al. (2019). Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Cancer Chemoprevention, 10(2), 76-86.

-

TSI Journals. synthesis-characterization-and-antimicrobial-study-of-oxobutanoate.pdf. [Link]

-

GSRS. [Link]

-

PCW. (2023, June 6). ETHYL BENZOATE - Safety Data Sheet. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2006114381A1 - Use of benzotriazole derivatives for photostabilisation - Google Patents [patents.google.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]